![molecular formula C8H6ClN3O2 B1477875 2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid CAS No. 1638767-99-3](/img/structure/B1477875.png)

2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid

Vue d'ensemble

Description

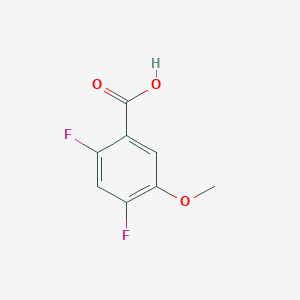

“2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid” is a compound that belongs to the class of pyrrolo[2,3-d]pyrimidines . It has been used in the synthesis of various analogs of tubercidin, a naturally occurring nucleoside that shows pronounced cytotoxic activity .

Synthesis Analysis

The synthesis of a series of 4-alkylamino-7-methyl analogs of tubercidin from 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine has been described . This process involves methylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with methyl iodide and reaction of this 7-methyl product with the appropriate amine .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, IR spectroscopy can reveal the presence of functional groups, while NMR spectroscopy can provide information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis

The compound can undergo various chemical reactions. For example, it can be used in the synthesis of ribociclib intermediates .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various techniques. For instance, its melting point can be determined using differential scanning calorimetry, while its solubility can be assessed using solubility tests .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis Methods : A key application involves the synthesis of methyl esters of 5-amino-4-(substituted amino)pyrrolo[2,3-d]pyrimidine-6-carboxylic acids. An efficient method for synthesizing these methyl esters involves reactions of 4,6-dichloro-2-methylthiopyrimidine-5-carbonitrile with amines and methyl glycinate. These derivatives demonstrate fungicidal properties (Tumkevicius, Urbonas, & Vainilavicius, 2013).

Chemical Reactions and Derivatives : Studies show that 2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid can undergo various chemical transformations. For instance, the hydroxy group of pyrrolo[2,3-d]pyrimidines can be modified through methylation, acetylation, and tosylation. These chemical modifications lead to the creation of diverse compounds with potential biological activities (Kim & Santilli, 1969).

Palladium-Catalyzed Reactions : The compound has been used in palladium-catalyzed cross-coupling reactions to synthesize densely substituted methyl 5-amino-4-aryl-7-methyl-2-methylthio-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylates. Such reactions are significant in the synthesis of complex heterocyclic systems, which are valuable in medicinal chemistry (Dodonova, Uogintaite, Masevičius, & Tumkevičius, 2010).

Microwave-Promoted Cross-Coupling Reactions : Another application is in microwave-promoted cross-coupling reactions. These methods facilitate the efficient synthesis of pyrrolo[2,3-d]pyrimidines with various aryl groups, demonstrating the versatility of this compound in synthesizing structurally diverse molecules (Prieur, Pujol, & Guillaumet, 2015).

Biological Applications

Antiviral Activity : Some derivatives of this compound exhibit antiviral properties. The synthesis of compounds like 4-chloro-2-(methylthio)-7[(2-acetoxyethoxy)methyl]pyrrolo[2,3-d]pyrimidine and subsequent modifications have led to compounds with slight activity against viruses like human cytomegalovirus and herpes simplex virus type 1 (Saxena, Hagenow, Genzlinger, Turk, Drach, & Townsend, 1988).

Crystal Structures and Supramolecular Architectures : The compound has been used to design a series of isostructural co-crystals with aminopyrimidines. These studies contribute to understanding supramolecular architectures and the effects of chloro/methyl exchange in crystal formation (Ebenezer, Muthiah, & Butcher, 2011).

Synthesis of Tubercidin Analogs : This compound also plays a role in the synthesis of analogs of tubercidin, a nucleoside antibiotic. Modifications of the this compound structure allow for the creation of analogs with potential therapeutic applications (Okamoto, Kondo, & Goto, 1986).

Mécanisme D'action

Propriétés

IUPAC Name |

2-chloro-7-methylpyrrolo[2,3-d]pyrimidine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3O2/c1-12-5(7(13)14)2-4-3-10-8(9)11-6(4)12/h2-3H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVUGZODVGSOSFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC2=CN=C(N=C21)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-3-oxopropanenitrile](/img/structure/B1477798.png)